1,1,1-Tris(diphenylphosphino)methane

Description

The exact mass of the compound 1,1,1-Tris(diphenylphosphino)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1-Tris(diphenylphosphino)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Tris(diphenylphosphino)methane including the price, delivery time, and more detailed information at info@benchchem.com.

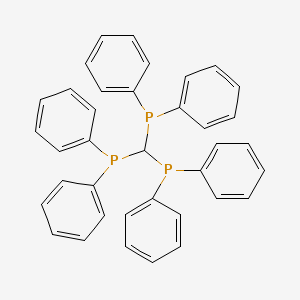

Structure

3D Structure

Properties

IUPAC Name |

bis(diphenylphosphanyl)methyl-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31P3/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32)37(39(33-23-11-3-12-24-33)34-25-13-4-14-26-34)40(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDFRUPZLLIHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390702 | |

| Record name | Methanetriyltris(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28926-65-0 | |

| Record name | Methanetriyltris(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28926-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Tris(diphenylphosphino)methane

Introduction: The Significance of a Tripodal Ligand

In the realm of coordination chemistry and homogeneous catalysis, the geometric arrangement of donor atoms around a central metal ion is a critical determinant of reactivity and selectivity. Among the diverse architectures of polydentate ligands, tripodal ligands, which possess three donor atoms connected to a single apical atom, offer a unique combination of steric control and electronic tunability. 1,1,1-Tris(diphenylphosphino)methane, often abbreviated as "triphos" or more systematically as HC(PPh₂)₃, stands as a cornerstone of this ligand class. Its three diphenylphosphino groups, converging on a central methane carbon, create a facial coordination cap that can stabilize a wide array of transition metal complexes, influencing their catalytic activity and spectroscopic properties. This guide provides a comprehensive overview of the synthesis, characterization, and fundamental properties of this important molecule, tailored for researchers and professionals in the chemical sciences.

Synthesis of 1,1,1-Tris(diphenylphosphino)methane: A Mechanistic Approach

The construction of the C-P bonds in 1,1,1-Tris(diphenylphosphino)methane is most effectively achieved through the nucleophilic attack of a diphenylphosphide anion on a suitable one-carbon electrophile. The following protocol is a representative and widely adopted method, grounded in the fundamental principles of organophosphorus chemistry.

Causality Behind Experimental Choices

The selection of reagents and conditions is dictated by the need to generate the potent diphenylphosphide nucleophile and control its reaction with a trifunctional methane equivalent.

-

Generation of the Diphenylphosphide Anion: Sodium diphenylphosphide (NaPPh₂) is a common and effective source of the PPh₂⁻ anion. It is typically prepared in situ by the reduction of triphenylphosphine with an alkali metal, such as sodium, in an inert, aprotic solvent like dioxane or tetrahydrofuran (THF). The cleavage of a phenyl group is a well-established method for generating this nucleophile.

-

The Methane Precursor: Chloroform (CHCl₃) serves as the trifunctional electrophilic carbon source. The stepwise displacement of the three chloride ions by the diphenylphosphide anion leads to the formation of the desired product.

-

Solvent and Reaction Conditions: The reaction is conducted under strictly anhydrous and anaerobic conditions to prevent the oxidation of the highly reactive phosphide anion. Ethereal solvents like THF or dioxane are ideal for their ability to solvate the sodium cation and for their inertness under the reaction conditions. The reaction temperature is carefully controlled to manage the exothermicity and to minimize side reactions.

Step-by-Step Experimental Protocol

Materials:

-

Triphenylphosphine (Ph₃P)

-

Sodium metal

-

Dioxane or Tetrahydrofuran (THF), anhydrous

-

Chloroform (CHCl₃)

-

Degassed water

-

Ethanol

-

Diethyl ether

Procedure:

-

Preparation of Sodium Diphenylphosphide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous dioxane or THF (150 mL). Carefully add sodium metal (4.6 g, 0.2 mol) in small pieces, followed by triphenylphosphine (26.2 g, 0.1 mol).

-

The mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere. The reaction is typically complete within 4-6 hours, indicated by the complete consumption of the sodium metal and the formation of a deep red-orange solution of sodium diphenylphosphide.

-

Reaction with Chloroform: Cool the reaction mixture to 0 °C using an ice bath. While maintaining vigorous stirring, add a solution of chloroform (4.0 g, 0.033 mol) in anhydrous dioxane or THF (20 mL) dropwise over a period of 1 hour. An exothermic reaction will occur, and the color of the solution will gradually fade.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of degassed water (20 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude solid.

-

The crude product is purified by recrystallization from a hot ethanol/toluene mixture to afford 1,1,1-Tris(diphenylphosphino)methane as a white crystalline solid.

Caption: Synthetic workflow for 1,1,1-Tris(diphenylphosphino)methane.

Comprehensive Characterization of 1,1,1-Tris(diphenylphosphino)methane

The identity and purity of the synthesized 1,1,1-Tris(diphenylphosphino)methane are confirmed through a combination of spectroscopic and analytical techniques.

Spectroscopic Data

| Technique | Solvent | Expected Chemical Shift (δ) / ppm | Key Features |

| ³¹P NMR | CDCl₃ | -20 to -25 | A single sharp resonance, indicating the equivalence of the three phosphorus atoms. |

| ¹H NMR | CDCl₃ | 7.0 - 7.5 (m, 30H, Phenyl) | Complex multiplet for the aromatic protons. |

| ~4.5 (q, 1H, Methine) | A quartet for the methine proton due to coupling with the three equivalent phosphorus atoms (²JP-H). | ||

| ¹³C NMR | CDCl₃ | 128 - 140 (m, Phenyl carbons) | A series of multiplets for the aromatic carbons, showing P-C coupling. |

| ~40 (m, Methine carbon) | A multiplet for the central methine carbon, coupled to the three phosphorus atoms. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The provided data are representative values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The ³¹P{¹H} NMR spectrum is the most diagnostic tool for the characterization of this ligand.[1] It should exhibit a single, sharp resonance, confirming the C₃ symmetry of the molecule in solution and the chemical equivalence of the three phosphorus atoms. The chemical shift is typically observed in the upfield region characteristic of tertiary phosphines.

-

¹H NMR: The ¹H NMR spectrum provides further structural confirmation. The thirty aromatic protons of the phenyl groups will appear as a complex multiplet in the aromatic region. The most informative signal is that of the single methine proton, which is expected to be a quartet due to coupling to the three equivalent phosphorus nuclei (a "quartet" of 1:3:3:1 intensity pattern is expected for coupling to three equivalent spin-1/2 nuclei).

-

¹³C NMR: The ¹³C{¹H} NMR spectrum will show a series of resonances for the aromatic carbons, many of which will appear as multiplets due to coupling with the phosphorus atoms. The signal for the central methine carbon is also expected to be a multiplet due to one-bond coupling to the three phosphorus atoms.

X-ray Crystallography

Applications in Coordination Chemistry and Catalysis

The primary utility of 1,1,1-Tris(diphenylphosphino)methane lies in its role as a tripodal ligand in coordination chemistry. Its geometry enforces a facial coordination mode, which can be exploited to:

-

Stabilize Reactive Intermediates: The triphos ligand can stabilize unusual coordination geometries and reactive metal-ligand multiple bonds.

-

Influence Catalytic Selectivity: By occupying three coordination sites, the ligand creates a sterically defined pocket around the metal center, which can influence the regioselectivity and stereoselectivity of catalytic reactions.

-

Model Catalytic Cycles: The well-defined coordination environment provided by the triphos ligand allows for the isolation and characterization of intermediates in catalytic cycles, providing valuable mechanistic insights.

Caption: Facial coordination of the triphos ligand to a metal center.

Conclusion

1,1,1-Tris(diphenylphosphino)methane is a versatile and valuable tripodal phosphine ligand with a rich coordination chemistry. Its synthesis, while requiring careful handling of air-sensitive reagents, is straightforward and based on well-established organophosphorus reactions. The characterization of this ligand is readily achieved through standard spectroscopic techniques, with ³¹P NMR being particularly informative. The unique structural constraints imposed by its tripodal nature make it an indispensable tool for the design of novel catalysts and for the study of fundamental organometallic reaction mechanisms.

References

- Issleib, K. & Abicht, H. P. Synthese und eigenschaften tertiärer phosphine mit der gruppe P-C-P. J. Prakt. Chem.312, 456-466 (1970).

- Wilkinson, G., et al. π-Arene and π-phenoxo complexes of ruthenium and rhodium. J. Chem. Soc., Dalton Trans., 1995-2001 (1976).

- Braunstein, P., Richert, J. L., & Dusausoy, Y. Bis(diphenylphosphino)methane-assisted synthesis of iron–platinum and –palladium clusters. Crystal structures of [Fe₂(μ-dppm)(CO)₈] and [FePt₂(μ-dppm)(CO)₆](dppm = Ph₂PCH₂PPh₂). J. Chem. Soc., Dalton Trans., 3801-3812 (1990).

- Moulton, C. J. & Shaw, B. L. Transition metal–carbon bonds. Part XLII. Complexes of nickel, palladium, platinum, rhodium and iridium with the tridentate ligand 2,6-bis[(di-t-butylphosphino)methyl]phenyl. J. Chem. Soc., Dalton Trans., 1020-1024 (1976).

- Fernández, E. J., Gimeno, M. C., Jones, P. G., Laguna, A., Laguna, M., & Olmos, E. Synthesis of heteropolynuclear complexes with 1,1,1-tris(diphenylphosphinomethyl)ethane. Crystal structure of [(OC)₄Mo{(Ph₂PCH₂)₂CMe(CH₂PPh₂)}AuCl]. J. Chem. Soc., Dalton Trans., 3603-3608 (1996).

-

PubChem. Bis(diphenylphosphino)methane. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link]

Sources

An In-depth Technical Guide to Tris(diphenylphosphino)methane: HC(PPh₂)₃

Prepared by: Gemini, Senior Application Scientist

Abstract

Tris(diphenylphosphino)methane, systematically named phosphine and commonly abbreviated as "triphos," is a tripodal, tridentate phosphine ligand. Its unique three-dimensional architecture, where three diphenylphosphino groups are attached to a central methine carbon, imparts distinct coordination properties that are highly valuable in inorganic and organometallic chemistry. This guide provides a comprehensive overview of the fundamental physical and chemical properties of HC(PPh₂)₃, intended for researchers and professionals in chemistry and drug development. We will delve into its synthesis, structural characteristics, spectroscopic signature, and coordination chemistry, providing both theoretical understanding and practical experimental protocols.

Synthesis and Purification

The synthesis of tris(diphenylphosphino)methane is most effectively achieved through the nucleophilic substitution of a trihalomethane with a diphenylphosphide salt. The common and logical precursor for the central methine carbon is chloroform (CHCl₃). The diphenylphosphide nucleophile is typically generated in situ from the reaction of triphenylphosphine with an alkali metal.

The causality for this synthetic choice lies in the reliability of forming the potent diphenylphosphide nucleophile (Ph₂P⁻) and its subsequent reaction with the electrophilic carbon of chloroform. Using a 3:1 stoichiometric ratio of the phosphide to chloroform allows for the construction of the tripodal framework in a single, convergent step.

Experimental Protocol: Synthesis of HC(PPh₂)₃

This protocol is based on established methods for the synthesis of analogous poly(diphenylphosphino)alkanes.[1]

Safety Precaution: This synthesis must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques. All solvents must be rigorously dried and degassed prior to use. Phenylphosphines are air-sensitive and have a characteristic odor.

Reagents:

-

Triphenylphosphine (Ph₃P)

-

Lithium metal or Lithium Hydride (LiH)

-

Anhydrous, degassed Tetrahydrofuran (THF)

-

Chloroform (CHCl₃), freshly distilled

-

Degassed water

-

Methanol

Procedure:

-

Preparation of Lithium Diphenylphosphide (Ph₂PLi):

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (3.0 eq).

-

Add freshly dried THF via cannula to dissolve the triphenylphosphine.

-

Add lithium metal (cut into small pieces) or lithium hydride (6.0 eq for Li, 3.0 eq for LiH). The reaction with lithium metal is often preferred and results in the formation of lithium diphenylphosphide and phenyllithium.

-

Stir the mixture at room temperature. The solution will typically develop a deep red-orange color, indicating the formation of the Ph₂P⁻ anion. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction by ³¹P NMR until the signal for Ph₃P has disappeared.

-

-

Formation of HC(PPh₂)₃:

-

Cool the solution of Ph₂PLi to 0 °C in an ice bath.

-

Slowly add a solution of chloroform (1.0 eq) in dry THF to the reaction mixture via a dropping funnel or syringe pump over 1-2 hours. Causality: A slow addition rate is crucial to control the exothermicity of the reaction and to minimize the formation of side products.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by the slow, careful addition of degassed water at 0 °C to hydrolyze any remaining reactive species.

-

Remove the THF under reduced pressure.

-

Extract the product into dichloromethane or toluene. Wash the organic layer with degassed water to remove lithium salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude solid can be purified by recrystallization. A common method is dissolution in a minimal amount of hot dichloromethane or toluene followed by the slow addition of a less-polar solvent like methanol or hexanes until turbidity is observed, then allowing the solution to cool slowly.

-

Collect the resulting white crystalline solid by filtration, wash with cold methanol, and dry under vacuum.

-

Molecular Structure and Physicochemical Properties

Tris(diphenylphosphino)methane possesses a tripodal or "three-legged" geometry with approximate C₃ᵥ symmetry. The central sp³-hybridized carbon atom serves as an anchor for the three diphenylphosphino groups. This structure is crucial for its function as a tridentate ligand, as the three phosphorus atoms are held in a specific spatial arrangement that allows them to coordinate to a single metal center in a facial (fac) capping mode.

The key physicochemical properties of HC(PPh₂)₃ are summarized in the table below. The high melting point reflects a stable, well-ordered crystalline lattice. Its insolubility in water and solubility in nonpolar organic solvents are characteristic of a large, lipophilic molecule dominated by phenyl groups.

| Property | Value | Source(s) |

| Systematic Name | phosphine | - |

| Common Name | Tris(diphenylphosphino)methane; Triphos | - |

| CAS Number | 28926-65-0 | [2][3] |

| Molecular Formula | C₃₇H₃₁P₃ | [2][3] |

| Molecular Weight | 568.58 g/mol | [2][3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 168 - 172 °C | [2] |

| Solubility | Insoluble in water. Soluble in THF, CH₂Cl₂, Chloroform, Toluene. | General |

| Storage Conditions | Store under inert atmosphere (Argon or N₂), 2-8°C, protect from light. | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of HC(PPh₂)₃. The key techniques are NMR spectroscopy (³¹P, ¹H, and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information in solution.[4]

-

³¹P NMR: Due to the C₃ᵥ symmetry of the molecule, the three phosphorus atoms are chemically equivalent. Therefore, the proton-decoupled ³¹P NMR spectrum is expected to show a single, sharp singlet.[5][6] The chemical shift is anticipated to be upfield (less positive/more negative) compared to triphenylphosphine (PPh₃, δ ≈ -5 ppm), likely in the range of -20 to -30 ppm , similar to the related bis(diphenylphosphino)methane (dppm, δ ≈ -23 ppm). This upfield shift is a consequence of the increased electron density on the phosphorus atoms due to the replacement of a phenyl group with the more electron-donating methanide bridge.

-

¹H NMR: The ¹H NMR spectrum is characterized by two main regions.

-

Aromatic Region: A complex multiplet between δ 7.0 - 7.5 ppm corresponding to the 30 protons of the six phenyl rings.

-

Methine Proton: The most diagnostic signal is that of the single proton on the central carbon (HC(P)₃). This proton is coupled to three equivalent spin-½ phosphorus nuclei. According to the n+1 rule, its signal should be split into a quartet (1:3:3:1 intensity ratio) .[7] The chemical shift is expected in the range of δ 3.5 - 5.0 ppm due to the influence of the three adjacent phosphorus atoms. The two-bond coupling constant, ²JP-H, would be a key parameter to report from an experimental spectrum.

-

-

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, signals for the phenyl carbons will appear in the typical aromatic region (δ 120-140 ppm). The unique methine carbon will also be coupled to the three phosphorus atoms, resulting in a quartet .

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling |

| ³¹P | -20 to -30 | Singlet | - |

| ¹H | ~7.0 - 7.5 | Multiplet | H-H |

| ~3.5 - 5.0 (Methine C-H) | Quartet | ²JP-H | |

| ¹³C | ~120 - 140 (Phenyl C's) | Multiplets | JP-C |

| (Varies) (Methine C) | Quartet | ¹JP-C |

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is useful for identifying key functional groups and confirming the overall structure. The spectrum of HC(PPh₂)₃ is expected to be complex, particularly in the fingerprint region, but key stretches are diagnostic.[8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3050 - 3080 | Aromatic C-H Stretch (sp²) | Medium to Weak |

| 2950 - 3000 | Methine C-H Stretch (sp³) | Weak |

| 1580 - 1600 | Aromatic C=C Stretch | Medium |

| 1430 - 1440 | P-Ph Stretch | Strong |

| 1450 - 1500 | Aromatic C=C Stretch | Medium |

| 690 - 750 | Aromatic C-H Out-of-Plane Bend | Strong |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak [M+H]⁺ would be expected at m/z 569.59.

Chemical Reactivity and Coordination Chemistry

The chemical behavior of HC(PPh₂)₃ is dominated by two key features: the Lewis basicity of the phosphorus lone pairs and the acidity of the methine proton.

-

Tridentate Ligand Behavior: As a tripodal ligand, HC(PPh₂)₃ is an excellent chelator for a single metal center. It typically enforces a facial (fac) coordination geometry, where the three phosphorus atoms occupy one face of an octahedron. This pre-organized, rigid-yet-flexible binding pocket can stabilize a wide variety of transition metal complexes, making it a valuable ligand in both fundamental coordination chemistry and catalysis.[10]

-

Reactivity of the Methine Proton: The central C-H bond is significantly more acidic than a typical alkane C-H bond. This is due to the electron-withdrawing nature of the three diphenylphosphino groups, which stabilize the resulting negative charge on the carbon in the conjugate base, the methanide anion [C(PPh₂)₃]⁻. Deprotonation can be readily achieved using a strong base like an organolithium reagent (e.g., n-BuLi). The resulting methanide anion is a powerful nucleophile and can itself act as a ligand, leading to more complex bimetallic or cluster compounds.

Applications in Catalysis and Materials Science

While specific, high-turnover catalytic applications of HC(PPh₂)₃ are not as widely documented as for related diphosphines, its structural properties make it a ligand of significant interest. The ability of phosphine ligands to modify the electronic and steric environment of a metal center is a cornerstone of homogeneous catalysis.[11][12]

-

Stabilization of Catalytic Species: The tridentate nature of triphos provides a stable coordination sphere that can prevent catalyst decomposition or the formation of inactive metal colloids. This is particularly relevant for palladium-catalyzed cross-coupling reactions, where ligand dissociation can be a key step in the catalytic cycle.[13]

-

Site Isolation: By occupying three coordination sites, HC(PPh₂)₃ can create a well-defined, sterically accessible pocket for substrate binding and activation, potentially leading to enhanced selectivity in catalytic transformations.

-

Precursor for Cluster Chemistry: The deprotonated methanide form, [C(PPh₂)₃]⁻, can be used as a building block to synthesize complex polymetallic clusters with potential applications in materials science and multi-metallic catalysis.

Safety and Handling

HC(PPh₂)₃ should be handled with standard laboratory precautions for air-sensitive organophosphorus compounds.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicology of this specific compound is not extensively studied.

-

Handling: Always handle in a well-ventilated fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry place away from oxidizing agents.[3]

Conclusion

Tris(diphenylphosphino)methane is a foundational tripodal phosphine ligand whose unique structural and electronic properties make it a versatile tool in modern chemistry. Its well-defined synthesis, predictable spectroscopic signatures, and robust coordination behavior allow for the rational design of complex molecular architectures. For researchers in catalysis and drug development, understanding the properties of ligands like HC(PPh₂)₃ is paramount for controlling the reactivity and stability of metal-based systems. This guide serves as a technical resource, consolidating the core physical and chemical characteristics of this important molecule.

References

-

Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Bis(diphenylphosphino)methane. Retrieved January 21, 2026, from [Link]

-

University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved January 21, 2026, from [Link]

-

Bannister, R. D., Levason, W., & Reid, G. (2020). Bis(diphenylphosphino)methane Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy. Chemistry, 2(4), 947-959. Available from: [Link]

-

Balch, A. L., et al. (2024). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes. Inorganic Chemistry, 63, 24563–24572. Available from: [Link]

-

Sellmann, D., et al. (2021). Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. Chemistry, 23(65). Available from: [Link]

-

Wikipedia. (n.d.). Bis(diphenylphosphino)methane. Retrieved January 21, 2026, from [Link]

-

Nayak, S., et al. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications, 14(1), 6594. Available from: [Link]

-

Hassan, K. A., et al. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research, 3(1), 104-114. Available from: [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved January 21, 2026, from [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved January 21, 2026, from [Link]

-

Li, W., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(11), 2548. Available from: [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved January 21, 2026, from [Link]

-

Van der Velden, J. W. A., et al. (1982). Preparation and x-ray structure determination of tris[bis(diphenylphosphino)methane]diiodotetragold. Inorganic Chemistry, 21(12), 4321–4324. Available from: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 21, 2026, from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved January 21, 2026, from [Link]

-

Braunstein, P., Richert, J. L., & Dusausoy, Y. (1990). Bis(diphenylphosphino)methane-assisted synthesis of iron–platinum and –palladium clusters. Journal of the Chemical Society, Dalton Transactions, (12), 3801-3814. Available from: [Link]

-

KAUST Repository. (n.d.). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amine. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.

-

Daugulis, O., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 923–934. Available from: [Link]

-

Bresolin, M., et al. (2023). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Crystals, 13(1), 125. Available from: [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 21, 2026, from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Chemical Science. (n.d.). Title of a relevant article. Retrieved January 21, 2026, from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 21, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 21, 2026, from [Link]

Sources

- 1. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

- 2. strem.com [strem.com]

- 3. chemscene.com [chemscene.com]

- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. mdpi.com [mdpi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]

- 13. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Bonding of 1,1,1-Tris(diphenylphosphino)methane (triphos)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Tris(diphenylphosphino)methane, commonly known in the scientific community as triphos or TDDPM, is a cornerstone tripodal phosphine ligand in the field of coordination chemistry. Its unique three-dimensional structure, featuring a central methane carbon atom bonded to three diphenylphosphino groups, imparts a distinct steric and electronic profile that has been harnessed to stabilize a wide array of metal complexes and to modulate their reactivity in homogeneous catalysis. This guide provides a comprehensive exploration of the synthesis, molecular structure, bonding characteristics, and coordination behavior of this versatile ligand, offering field-proven insights for professionals in research and development.

Molecular Architecture and Conformational Dynamics

The fundamental structure of 1,1,1-tris(diphenylphosphino)methane, with the chemical formula HC[P(C₆H₅)₂]₃, is built upon a central sp³-hybridized carbon atom. This methine carbon is bonded to a single hydrogen atom and three phosphorus atoms, creating a tripodal or "three-legged" arrangement. Each phosphorus atom is, in turn, part of a diphenylphosphino group, featuring a trigonal pyramidal geometry with the phosphorus lone pair occupying one of the vertices.

The overall C₃ symmetry of the ligand is a defining feature, allowing it to act as a facial capping ligand in octahedral complexes. The conformational flexibility, arising from rotation around the P-C bonds, enables the six phenyl rings to arrange themselves in a manner that creates a well-defined coordination pocket for a metal center. This steric enforcement is crucial in dictating the geometry and reactivity of the resulting metal complex.

Table 1: Key Physicochemical Properties of 1,1,1-Tris(diphenylphosphino)methane

| Property | Value |

| Chemical Formula | C₃₇H₃₁P₃ |

| Molar Mass | 568.58 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 28926-65-0 |

Synthesis and Characterization

The synthesis of 1,1,1-tris(diphenylphosphino)methane is typically achieved through the nucleophilic substitution reaction between an alkali metal diphenylphosphide and a trihalomethane. This method leverages the reactivity of the highly nucleophilic phosphide anion towards the electrophilic carbon of the trihalomethane.

Experimental Protocol: Synthesis of 1,1,1-Tris(diphenylphosphino)methane

Causality of Experimental Design: The following protocol is a self-validating system. The use of an inert atmosphere is critical as alkali metals and their phosphide derivatives are highly reactive towards oxygen and moisture. Tetrahydrofuran (THF) is an ideal solvent due to its ability to dissolve the phosphide salt and its relative inertness under the reaction conditions. The dropwise addition of chloroform at a low temperature is essential to control the exothermic reaction and prevent the formation of side products.

Step-by-Step Methodology:

-

Preparation of Sodium Diphenylphosphide: In a flame-dried Schlenk flask under an argon atmosphere, add dry tetrahydrofuran (THF). Add sodium metal and triphenylphosphine in a 2:1 molar ratio. Stir the mixture at room temperature until the sodium is consumed and a deep red solution of sodium diphenylphosphide (NaPPh₂) is formed.

-

Reaction with Chloroform: Cool the solution of NaPPh₂ to -78 °C using a dry ice/acetone bath. Slowly add a solution of chloroform (CHCl₃) in dry THF dropwise with vigorous stirring. The molar ratio of NaPPh₂ to CHCl₃ should be approximately 3:1.

-

Workup and Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the careful addition of degassed water. Extract the product into an organic solvent such as dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a toluene/hexane mixture, to yield 1,1,1-tris(diphenylphosphino)methane as a white crystalline solid.

Synthetic Workflow Diagram

Caption: M-P bonding: σ-donation and π-backbonding.

Coordination Modes and Steric Influence

The primary coordination mode of 1,1,1-tris(diphenylphosphino)methane is as a tridentate, facial capping ligand (κ³-P,P',P''). This tripodal arrangement creates a stable, chelated structure that protects the metal center while leaving three coordination sites available for substrates or other ligands. This predictable coordination geometry is highly advantageous in the design of catalysts.

Less commonly, the ligand can act in a bidentate fashion (κ²-P,P'), with one phosphino arm remaining uncoordinated. This can occur when the metal center is sterically saturated or has a strong preference for a particular coordination number. Bridging coordination modes, where the phosphine groups coordinate to multiple metal centers, are also possible, leading to the formation of polynuclear complexes.

The steric bulk of the ligand is a critical parameter that influences its coordination chemistry. The Tolman cone angle, a measure of the steric demand of a phosphine ligand, provides a quantitative assessment of its size. While a specific value for HC(PPh₂)₃ is not commonly cited, it is understood to be a bulky ligand that creates a significant steric footprint around the metal center.

Applications in Homogeneous Catalysis

The unique combination of steric bulk, strong σ-donor properties, and tripodal geometry makes 1,1,1-tris(diphenylphosphino)methane and its derivatives valuable ligands in a variety of catalytic processes. Their ability to stabilize reactive intermediates and control the coordination environment of the metal is key to their success.

-

Hydrogenation and Hydroformylation: Triphos-metal complexes, particularly with rhodium and ruthenium, have been investigated as catalysts for the hydrogenation of alkenes and the hydroformylation of olefins. The defined coordination sphere helps to control the stereoselectivity of these reactions.

-

Cross-Coupling Reactions: Palladium complexes bearing triphos-type ligands have shown utility in various cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental transformations in organic synthesis and drug development. [1][2]* CO₂ Reduction: More recently, tripodal phosphine complexes have been explored for the catalytic reduction of carbon dioxide, a process of significant interest for sustainable chemistry. For example, iron, cobalt, and copper complexes with related tripodal phosphines have been shown to catalyze the hydroboration of CO₂. [3]

Conclusion

1,1,1-Tris(diphenylphosphino)methane is a ligand of fundamental importance in modern inorganic and organometallic chemistry. Its well-defined tripodal structure provides a robust platform for the synthesis of stable metal complexes with predictable geometries. The interplay of its steric and electronic properties allows for fine-tuning of the reactivity of the metal center, making it a valuable tool in the development of selective and efficient homogeneous catalysts. This guide has outlined the core principles of its structure, synthesis, and bonding, providing a foundation for its application in advanced research and development.

References

- Google Patents. (n.d.). Process for synthesizing bis(diphenylphosphino)-alkane.

-

Borys, A. (2021, April 4). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube. Retrieved from [Link]

-

Deacon, G. B., Jaroschik, F., Junk, P. C., & Stößer, T. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. PMC. Retrieved from [Link]

-

Hintermann, S., et al. (2021). Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(diphenylphosphino)methane. Retrieved from [Link]

-

Olmstead, M. M., et al. (n.d.). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. PMC. Retrieved from [Link]

-

Pregosin, P. S. (2008). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. Retrieved from [Link]

-

NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal-phosphine complex. Retrieved from [Link]

-

Bannister, R. D., Levason, W., & Reid, G. (2020). Bis(diphenylphosphino)methane Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy. MDPI. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

-

Bianchini, C., et al. (n.d.). Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes. PubMed Central. Retrieved from [Link]

-

CONICET. (n.d.). Revisiting Metal Dihalide Complexes with Phosphine Ligands: Isostructurality, Steric Effects, Anagostic Interactions. Retrieved from [Link]

-

Bortoluzzi, M., et al. (2016). Complexes of the tripodal phosphine ligands PhSi(XPPh2)3 (X = CH2, O): synthesis, structure and catalytic activity in the hydroboration of CO2. PubMed. Retrieved from [Link]

-

Balch, A. L., et al. (1983). Complexes with a trifluorophosphine ligand bridging a tripalladium triangle. Structure of tris(.mu.-bis(diphenylphosphino)methane)(.mu.3-iodo)(.mu.3-phosphorus trifluoride)tripalladium(1+) iodide. Inorganic Chemistry. Retrieved from [Link]

-

Karipides, A., & Cosio, C. M. (1989). Structure of tris(pentafluorophenyl)phosphine. PubMed. Retrieved from [Link]

-

Jones, P. G., & Ahrens, B. (2000). Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product. PMC. Retrieved from [Link]

-

ChemicalAid. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Gardner, B. M., et al. (n.d.). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

-

Bianchini, C., et al. (n.d.). Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes. PubMed Central. Retrieved from [Link]

-

Monkowius, U., et al. (2014). Gold(I) Complexes Bearing P∩N-Ligands: An Unprecedented Twelve-membered Ring Structure Stabilized by Aurophilic Interactions. ResearchGate. Retrieved from [Link]

-

Keleş, M., et al. (2025, August 7). Crystal structure of a novel tertiary phosphine coordination complex: Dichlorobis(tribenzylphosphine)nickel(II). ResearchGate. Retrieved from [https://www.researchgate.net/publication/237007787_Crystal_structure_of_a_novel_tertiary_phosphine_coordination_complex_Dichlorobis tribenzylphosphinenickelII]([Link] tribenzylphosphinenickelII)

-

Braunstein, P., & Naud, F. (2016). Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands. ACS Publications. Retrieved from [Link]

-

Spek, A. L. (n.d.). Interpretation of crystal structure determinations. Retrieved from [Link]

-

Furberg, S., & Landmark, P. (1957). The Crystal Structure of Phosphorous Acid. Acta Chemica Scandinavica. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

-

Fortier, S., et al. (n.d.). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. PubMed Central. Retrieved from [Link]

-

ChemRxiv. (n.d.). The Crystal Structure of (CH(NH2)2)3Sb2X9 (X = Br, I). Retrieved from [Link]

-

Tiekink, E. R. T., & Tan, Y. X. (2018). Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I). PMC. Retrieved from [Link]

Sources

A Spectroscopic Guide to 1,1,1-Tris(diphenylphosphino)methane: A Core Ligand in Catalysis and Materials Science

Abstract

1,1,1-Tris(diphenylphosphino)methane, systematically known as phosphine and often abbreviated as HC(PPh₂)₃, is a tripodal phosphine ligand of significant interest in coordination chemistry and homogeneous catalysis. Its unique three-fold symmetry and the steric and electronic properties of its three phosphine groups allow for the formation of stable and reactive metal complexes. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this important molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these techniques as applied to HC(PPh₂)₃, present expected and observed spectral data, and provide standardized protocols for data acquisition, ensuring scientific rigor and reproducibility for researchers in drug development and materials science.

Introduction: The Significance of Spectroscopic Characterization

The precise three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. For a ligand like 1,1,1-Tris(diphenylphosphino)methane, a thorough understanding of its structure is paramount to predicting its behavior in complex formation and catalytic cycles. Spectroscopic techniques provide a powerful, non-destructive window into the molecular world, allowing us to confirm the identity, purity, and structural integrity of a synthesized compound.

The choice of spectroscopic method is dictated by the type of information sought. NMR spectroscopy reveals the connectivity and chemical environment of magnetically active nuclei. IR spectroscopy probes the vibrational modes of chemical bonds, offering insights into the functional groups present. Mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the elemental composition and offering clues about the molecule's structure. A collective analysis of these techniques provides a comprehensive and validated molecular portrait.

Molecular Structure and Symmetry

To fully appreciate the spectroscopic data, it is essential to first visualize the structure of 1,1,1-Tris(diphenylphosphino)methane. The molecule features a central methane carbon atom bonded to a hydrogen and three diphenylphosphino groups. This arrangement results in a C₃v symmetry point group, a key factor influencing its spectroscopic signatures.

Figure 1: 2D representation of 1,1,1-Tris(diphenylphosphino)methane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. For 1,1,1-Tris(diphenylphosphino)methane, we are primarily interested in the spectra of ¹H, ¹³C, and ³¹P nuclei.

³¹P NMR Spectroscopy: A Direct Probe of the Ligand's Core

Due to its 100% natural abundance and spin of ½, the ³¹P nucleus is an excellent probe for characterizing phosphine ligands.[1] In a proton-decoupled ³¹P NMR spectrum, a single sharp signal is expected for the three equivalent phosphorus atoms in HC(PPh₂)₃ due to the molecule's C₃v symmetry.

Expected Chemical Shift: The chemical shift (δ) in ³¹P NMR is sensitive to the electronic environment of the phosphorus atom. For triarylphosphines, the chemical shifts typically appear in the upfield region (negative ppm values) relative to the 85% H₃PO₄ standard. For comparison, the related ligand bis(diphenylphosphino)methane (dppm) shows a ³¹P chemical shift at approximately -23.6 ppm.[2] A similar upfield shift is anticipated for HC(PPh₂)₃.

Table 1: Expected ³¹P NMR Data for 1,1,1-Tris(diphenylphosphino)methane

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ³¹P | Negative value (e.g., -20 to -30) | Singlet | Three equivalent phosphorus atoms in a C₃v symmetric environment. |

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

Signal Interpretation:

-

Phenyl Protons: The thirty protons of the six phenyl groups will resonate in the aromatic region, typically between 7.0 and 8.0 ppm. Due to restricted rotation and the proximity of the bulky phosphine groups, these signals are expected to appear as a complex multiplet.

-

Methine Proton: The single proton on the central carbon atom (the methine proton) is unique. Its signal is expected to be a quartet due to coupling with the three equivalent phosphorus atoms (J-coupling). The chemical shift will be influenced by the three adjacent phosphorus atoms and is anticipated to be downfield from typical alkane protons.

Table 2: Expected ¹H NMR Data for 1,1,1-Tris(diphenylphosphino)methane

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl (Ar-H) | 7.0 - 8.0 | Multiplet | 30H | Aromatic protons in multiple, slightly different environments. |

| Methine (CH) | Downfield (e.g., 3.0 - 5.0) | Quartet | 1H | Coupling to three equivalent ³¹P nuclei (n+1 rule does not strictly apply, but a quartet is expected from coupling to three spin-1/2 nuclei). |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in single lines for each unique carbon environment.

Signal Interpretation:

-

Phenyl Carbons: The phenyl groups will give rise to several signals in the aromatic region (typically 120-140 ppm). The number of distinct signals will depend on the symmetry and the effect of the phosphorus atom on the electronic environment of the ortho, meta, and para carbons. The carbon atom directly attached to the phosphorus (ipso-carbon) will show a characteristic coupling to the ³¹P nucleus, often appearing as a doublet or a more complex multiplet in a non-decoupled spectrum.

-

Methine Carbon: The central methine carbon is in a unique chemical environment, bonded to three phosphorus atoms. This will result in a distinct signal, likely appearing as a quartet due to coupling with the three phosphorus atoms. Its chemical shift will be significantly influenced by the three electronegative phosphorus atoms.

Table 3: Expected ¹³C NMR Data for 1,1,1-Tris(diphenylphosphino)methane

| Carbon Type | Expected Chemical Shift (δ, ppm) | Multiplicity (³¹P Coupled) | Rationale |

| Phenyl (ipso-C) | ~135 - 145 | Quartet | Carbon directly attached to three phosphorus atoms. |

| Phenyl (ortho, meta, para-C) | ~125 - 135 | Multiple signals | Aromatic carbons in different environments. |

| Methine (CH) | Downfield (e.g., 40 - 60) | Quartet | Carbon bonded to three phosphorus atoms. |

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of 1,1,1-Tris(diphenylphosphino)methane and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and potentially long relaxation times, a larger number of scans and a suitable relaxation delay are necessary.

-

³¹P NMR Acquisition: Acquire the proton-decoupled ³¹P spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the appropriate standard (tetramethylsilane for ¹H and ¹³C, and 85% phosphoric acid for ³¹P).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the types of chemical bonds present in a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the bonds.

Expected Absorption Bands: The IR spectrum of 1,1,1-Tris(diphenylphosphino)methane is expected to be dominated by the vibrational modes of the phenyl groups and the P-C and C-H bonds.

-

Aromatic C-H Stretch: Sharp bands typically appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: A band corresponding to the methine C-H stretch is expected in the 2850-3000 cm⁻¹ region.

-

Aromatic C=C Bending: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the phenyl rings.

-

P-Ph Stretch: A characteristic absorption for the P-phenyl bond is expected around 1435 cm⁻¹.

-

P-C Stretch: Vibrations of the P-C single bonds will appear in the fingerprint region (below 1000 cm⁻¹).

-

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

Table 4: Characteristic IR Absorption Bands for 1,1,1-Tris(diphenylphosphino)methane

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Weak to Medium |

| Aromatic C=C Bending | 1400 - 1600 | Strong |

| P-Ph Stretch | ~1435 | Medium to Strong |

| Aromatic C-H Bending | 690 - 900 | Strong |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Figure 4: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Step-by-Step Protocol:

-

Sample Introduction: A small amount of the solid sample is placed in a capillary tube and introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is heated to induce vaporization and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Conclusion: A Unified Spectroscopic Picture

The comprehensive spectroscopic characterization of 1,1,1-Tris(diphenylphosphino)methane through NMR, IR, and Mass Spectrometry provides a self-validating system for confirming its structure and purity. The expected data, rooted in the fundamental principles of each technique and the molecule's inherent symmetry, serves as a reliable benchmark for researchers. By following the detailed experimental protocols outlined in this guide, scientists can confidently generate high-quality spectroscopic data, which is essential for advancing research in catalysis, materials science, and drug development where this versatile ligand plays a crucial role.

References

Sources

"coordination chemistry of tripodal phosphine ligands"

An In-Depth Technical Guide to the Coordination Chemistry of Tripodal Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Tripodal phosphine ligands, multidentate ligands featuring three phosphorus donor atoms connected to a central scaffold, have emerged as a versatile and powerful class of ligands in coordination chemistry and homogeneous catalysis. Their unique topology imposes specific geometric constraints on the resulting metal complexes, leading to enhanced stability, novel reactivity, and unique catalytic properties. This technical guide provides a comprehensive overview of the coordination chemistry of tripodal phosphine ligands, delving into their synthesis, coordination behavior with a variety of transition metals, and their applications in catalysis and materials science. By integrating fundamental principles with practical insights and detailed experimental protocols, this guide aims to serve as a valuable resource for researchers and professionals in the field.

Table of Contents

-

1.1. 1.2.

-

2.1. 2.2.

-

3.1. 3.2. 3.3.

-

4.1. 4.2. 4.3.

Introduction to Tripodal Phosphine Ligands

Tripodal phosphine ligands are a class of chelating ligands that play a significant role in modern coordination chemistry and catalysis. Their preorganized tripodal structure allows them to securely bind to a metal center, often leading to complexes with high stability and unique reactivity.

Defining the Tripodal Architecture

The defining feature of a tripodal phosphine ligand is its structure, which consists of three phosphine donor groups connected to a single apical atom or group. This arrangement allows the three phosphorus atoms to coordinate to a metal center in a facial (fac) manner, creating a "cap" around one side of the metal's coordination sphere. This coordination mode is a direct consequence of the ligand's geometric constraints.[1]

A general representation of a tripodal phosphine ligand is XC[(CH₂)nPR₂]₃, where X can be a methyl group or a hydrogen atom, and the length of the methylene chains (n) and the nature of the R groups on the phosphorus atoms can be varied to fine-tune the ligand's properties.[2]

Caption: Generalized structure of a tripodal phosphine ligand.

Electronic and Steric Properties

The electronic and steric properties of phosphine ligands are crucial in determining the stability and reactivity of their metal complexes.[3] The electronic nature of the ligand can be adjusted by changing the substituents on the phosphorus atoms. Alkyl groups are generally stronger electron donors than aryl groups.[4] The steric bulk of the ligand is often quantified by the Tolman cone angle, which measures the solid angle occupied by the ligand at the metal center.[3][4]

For tripodal phosphine ligands, the chelate effect, resulting from the multiple binding sites, significantly enhances the stability of the corresponding metal complexes. The rigid or flexible nature of the ligand backbone also plays a critical role in defining the coordination geometry and the accessibility of the metal center for substrate binding and catalytic transformations.[5]

Synthesis of Tripodal Phosphine Ligands

General Synthetic Strategies

Several synthetic routes have been developed for the preparation of tripodal phosphine ligands. A common approach involves the reaction of a trifunctional electrophile with a phosphide reagent. For example, the synthesis of 1,1,1-tris(diphenylphosphinomethyl)ethane (often abbreviated as "triphos" or "tripod") can be achieved by reacting 1,1,1-tris(chloromethyl)ethane with lithium diphenylphosphide.[6]

Another versatile method is the radical-initiated hydrophosphination of trivinylsilanes with diphenylphosphine (HPPh₂).[7][8] This reaction can be initiated by UV irradiation or by using a radical initiator like azobisisobutyronitrile (AIBN).[7][8] This method allows for the synthesis of tripodal phosphines with silyl groups, which can be further functionalized or used for immobilization on solid supports.[7][8]

Caption: General workflow for the synthesis of tripodal phosphine ligands.

Detailed Experimental Protocol: Synthesis of 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos)

This protocol describes a representative synthesis of the widely used tripodal phosphine ligand, triphos.

Materials:

-

1,1,1-Tris(chloromethyl)ethane

-

Triphenylphosphine

-

Lithium metal

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

Degassed water

-

Argon or Nitrogen gas for inert atmosphere

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Lithium Diphenylphosphide (LiPPh₂):

-

In a flame-dried Schlenk flask under an inert atmosphere, add freshly cut lithium metal to a solution of triphenylphosphine in dry THF at room temperature.

-

Stir the reaction mixture vigorously. The solution will gradually turn deep red, indicating the formation of LiPPh₂. This reaction can take several hours.

-

-

Synthesis of Triphos:

-

In a separate Schlenk flask, dissolve 1,1,1-tris(chloromethyl)ethane in dry THF.

-

Cool the solution of LiPPh₂ to 0 °C in an ice bath.

-

Slowly add the solution of 1,1,1-tris(chloromethyl)ethane to the LiPPh₂ solution via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of degassed water.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude triphos can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and hexane.

-

Characterization:

-

The purified triphos should be characterized by ³¹P{¹H} NMR spectroscopy, which will show a singlet in the characteristic region for tertiary phosphines.

-

¹H and ¹³C{¹H} NMR spectroscopy can be used to confirm the structure of the ligand backbone.

Coordination Chemistry of Tripodal Phosphine Ligands

The coordination behavior of tripodal phosphine ligands is largely dictated by their constrained geometry. This preorganization often leads to the formation of well-defined, stable metal complexes.

Coordination Modes

The most common coordination mode for tripodal phosphine ligands is as a tridentate chelating ligand, where all three phosphorus atoms bind to a single metal center in a facial arrangement.[9] This leads to the formation of three fused six-membered chelate rings in the case of triphos, resulting in a stable complex.[9] However, other coordination modes are also possible, including:

-

Bidentate: One of the phosphine arms remains uncoordinated. This can be a stable coordination mode or an intermediate in ligand exchange reactions.[10]

-

Tridentate-bridging: The three phosphine arms bridge three different metal centers.[9]

-

Bidentate-bridging: Two phosphine arms bridge two metal centers, with the third arm either uncoordinated or bound to one of the metals.

Caption: Common coordination modes of tripodal phosphine ligands.

Coordination with Transition Metals

Tripodal phosphine ligands form stable complexes with a wide range of transition metals. The resulting coordination geometry is influenced by the metal's preferred coordination number and the steric and electronic properties of the ligand.

-

Palladium: Tripodal phosphines react with palladium(II) precursors to form various complexes. For instance, ligands of the type RSi(CH₂CH₂PPh₂)₃ can form trinuclear palladium complexes, [RSi(CH₂CH₂PPh₂)₃]₂(PdCl₂)₃, where three PdCl₂ units are sandwiched between two tripodal ligands.[7][8]

-

Rhodium and Iridium: These metals are commonly used in catalysis, and their complexes with tripodal phosphines are well-studied. Wilkinson's catalyst, for example, is a rhodium complex with triphenylphosphine ligands that is active in hydrogenation.[3] Tripodal phosphine analogues can enhance catalyst stability and selectivity.

-

Iron, Cobalt, and Copper: The coordination chemistry of these first-row transition metals with tripodal phosphines has been explored, leading to complexes with interesting magnetic and redox properties.[11]

-

Rhenium and Technetium: N-centered tripodal phosphine ligands have been used to synthesize Re(V) and Tc(V) oxo complexes, which are of interest for biomedical applications.[10]

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for characterizing tripodal phosphine ligands and their metal complexes.

-

³¹P{¹H} NMR: This is arguably the most informative technique. The chemical shift of the phosphorus signal provides information about its coordination environment. Upon coordination to a metal center, the ³¹P signal typically shifts downfield.[8] The coupling patterns between inequivalent phosphorus nuclei can reveal the coordination mode of the ligand.[12] For example, in a tridentate complex with C₃ symmetry, a single sharp resonance is observed. If the symmetry is lower, more complex coupling patterns are seen.

-

¹H and ¹³C{¹H} NMR: These techniques are used to characterize the ligand backbone and can provide further evidence for coordination. For instance, the signals for the methylene protons adjacent to the phosphorus atoms are often shifted upon complexation.[10]

-

²⁹Si{¹H} NMR: For silyl-functionalized tripodal phosphines, ²⁹Si NMR can be used to confirm the integrity of the ligand. The coupling between the silicon and phosphorus atoms can provide valuable structural information.[8]

Table 1: Representative ³¹P{¹H} NMR Chemical Shifts

| Compound Type | Typical ³¹P Chemical Shift (ppm) |

| Free Tripodal Phosphine | -10 to -30 |

| Coordinated Tripodal Phosphine (e.g., to Pd) | +20 to +40 |

| Oxidized Phosphine (Phosphine Oxide) | +25 to +40 |

Applications in Homogeneous Catalysis

The unique properties of tripodal phosphine ligands make them highly effective in a variety of catalytic applications. The stability of their metal complexes often leads to long-lived and recyclable catalysts.

Hydrogenation and Hydroformylation

Tripodal phosphine complexes of rhodium have been successfully employed as catalysts for the hydrogenation of alkenes.[8] The tripodal ligand's ability to remain coordinated to the metal center throughout the catalytic cycle can prevent metal leaching and catalyst deactivation. Similarly, in hydroformylation, the use of tripodal phosphine ligands can lead to high selectivity for the desired linear aldehyde product.

Cross-Coupling Reactions

Palladium complexes of tripodal phosphine ligands are active catalysts for various cross-coupling reactions, such as the Sonogashira coupling.[8] The tripodal ligand can stabilize the active palladium species and, in some cases, facilitate the formation of bimetallic complexes, which can be beneficial for certain catalytic cycles.[8] For instance, a single tripodal ligand can potentially coordinate both a palladium and a copper center, bringing the two metals in close proximity for efficient catalysis.[8]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 6. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Molecular and Immobilized Tripodal Phosphine Ligands and Their Trinuclear Palladium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-Centered Tripodal Phosphine Re(V) and Tc(V) Oxo Complexes: Revisiting a [3 + 2] Mixed-Ligand Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complexes of the tripodal phosphine ligands PhSi(XPPh2)3 (X = CH2, O): synthesis, structure and catalytic activity in the hydroboration of CO2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,1,1-Tris(diphenylphosphino)methane (CAS Number: 28926-65-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 1,1,1-Tris(diphenylphosphino)methane, a molecule of significant interest in the field of coordination chemistry and catalysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing not just a compilation of data, but a synthesized understanding of the compound's properties, synthesis, and applications. The structure of this guide is designed to be intuitive, following a logical progression from fundamental properties to practical applications, all grounded in verifiable scientific literature.

Core Chemical and Physical Properties

1,1,1-Tris(diphenylphosphino)methane, registered under CAS number 28926-65-0, is a tripodal phosphine ligand. Its unique three-dimensional structure, where three diphenylphosphino groups are attached to a central methylidyne group, imparts distinct coordinating properties that are highly valued in inorganic and organometallic chemistry.[1]

A summary of its key properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 28926-65-0 | [2] |

| Molecular Formula | C₃₇H₃₁P₃ | [2] |

| Molecular Weight | 568.58 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 168-172 °C | |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [2] |

Spectroscopic Data:

While specific spectral data can vary based on the solvent and instrumentation, general characteristics from NMR spectroscopy are crucial for compound identification. The 1H NMR spectrum would primarily show the phenyl protons, and the 31P NMR spectrum is characteristic of the phosphorus environment.[4]

Synthesis of 1,1,1-Tris(diphenylphosphino)methane

The synthesis of phosphine ligands such as 1,1,1-Tris(diphenylphosphino)methane is a cornerstone of organophosphorus chemistry. A common synthetic approach involves the reaction of a suitable phosphorus nucleophile with a carbon electrophile.

A General Synthetic Protocol:

The synthesis of related bis(diphenylphosphino)alkanes often involves the reaction of lithium diphenylphosphide with a dihaloalkane.[5] A similar principle can be applied for 1,1,1-Tris(diphenylphosphino)methane, likely utilizing a tri-halogenated methane derivative.

Illustrative Synthetic Pathway:

Caption: A generalized synthetic workflow for phosphine ligands.

Step-by-Step Experimental Protocol (Conceptual):

-

Step 1: Preparation of Lithium Diphenylphosphide. In an inert atmosphere (e.g., under argon or nitrogen), metallic lithium is reacted with triphenylphosphine in a suitable anhydrous solvent like tetrahydrofuran (THF) to generate lithium diphenylphosphide.[5]

-

Step 2: Reaction with a Methane Trianion Synthon. The freshly prepared lithium diphenylphosphide solution is then carefully reacted with a trichloromethane at low temperatures.

-

Step 3: Work-up and Purification. Following the reaction, the mixture is quenched, and the product is extracted. Purification is typically achieved through crystallization or column chromatography to yield the desired 1,1,1-Tris(diphenylphosphino)methane as a white solid.

Coordination Chemistry and Applications in Catalysis

The tripodal nature of 1,1,1-Tris(diphenylphosphino)methane allows it to act as a tridentate ligand, coordinating to a metal center through its three phosphorus atoms. This coordination mode can enforce specific geometries on the metal complex, influencing its reactivity and catalytic activity.

Coordination Modes:

Caption: Tridentate coordination of the ligand to a metal center.

Key Applications in Catalysis:

The primary utility of 1,1,1-Tris(diphenylphosphino)methane lies in its role as a ligand in homogeneous catalysis. Its complexes with transition metals such as rhodium, palladium, and platinum are effective catalysts for a variety of organic transformations.

-

Hydroformylation: Rhodium complexes bearing phosphine ligands are widely used in hydroformylation, the conversion of alkenes to aldehydes. The ligand structure influences the selectivity of the reaction (linear vs. branched aldehydes).[6][7] While triphenylphosphine is a common ligand, the use of chelating or multidentate phosphines can significantly alter the catalytic performance.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are fundamental in the synthesis of complex organic molecules. Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The use of bis(diphenylphosphino)methane (dppm), a related ligand, in Suzuki coupling has been demonstrated.[8][9]

-

Formation of Bimetallic Complexes: The geometry of 1,1,1-Tris(diphenylphosphino)methane and its analogues like bis(diphenylphosphino)methane (dppm) makes them excellent bridging ligands, facilitating the formation of bimetallic complexes. These complexes are of interest for their potential in cooperative catalysis and for studying metal-metal interactions.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,1,1-Tris(diphenylphosphino)methane.

Hazard Identification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Suppliers

1,1,1-Tris(diphenylphosphino)methane is available from several chemical suppliers specializing in research chemicals and ligands for catalysis. A non-exhaustive list of potential suppliers includes:

It is recommended to contact these suppliers directly for the most up-to-date information on product availability, purity, and pricing.

References

-

A review on 1,1-bis(diphenylphosphino)methane bridged homo- and heterobimetallic complexes for anticancer applications: Synthesis, structure, and cytotoxicity. (2020). European Journal of Medicinal Chemistry.

-

1,1,1-TRIS(DIPHENYLPHOSPHINO)METHANE(28926-65-0) 1H NMR spectrum. ChemicalBook.

-

Bis(diphenylphosphino)methane(2071-20-7) 1H NMR spectrum. ChemicalBook.

-

A sulfur mimic of 1,1-bis(diphenylphosphino)methane: a new ligand opens up. Chemical Communications.

-

Simplified Synthesis of Bis(triphenylphosphoranylidene)methane. (1976). Angewandte Chemie International Edition in English.

-

Dalton Transactions. RSC Publishing.

-

1,1,1-Tris(diphenylphosphino)methane | 28926-65-0. Sigma-Aldrich.

-

1,1,1-Tris(diphenylphosphinomethyl)ethane. Wikipedia.

-

Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. (2020). Catalysts.

-

Process for synthesizing bis(diphenylphosphino)-alkane. Google Patents.

-

Bis(2-diphenylphosphinoxynaphthalen-1-yl)methane: transition metal chemistry, Suzuki cross-coupling reactions and homogeneous hydrogenation of olefins. Dalton Transactions.

-

Bis(2-diphenylphosphinoxynaphthalen-1-yl)methane: Transition Metal Chemistry, Suzuki Cross-Coupling Reactions and Homogeneous Hydrogenation of Olefins. PubMed.

-

1,1,1-Tris(diphenylphosphino)methane, 97%. Strem Chemicals.

-

28926-65-0 | 1,1,1-Tris(diphenylphosphino)methane. ChemScene.

-